molecular formula C12H11NO2 B11900280 4-(Ethylamino)naphthalene-1,2-dione CAS No. 57404-52-1

4-(Ethylamino)naphthalene-1,2-dione

Cat. No.: B11900280
CAS No.: 57404-52-1
M. Wt: 201.22 g/mol
InChI Key: FSDPJIFZNXRVPK-UHFFFAOYSA-N
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Description

4-(Ethylamino)naphthalene-1,2-dione is an organic compound belonging to the class of naphthoquinones Naphthoquinones are characterized by a quinone structure fused with a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylamino)naphthalene-1,2-dione typically involves the reaction of naphthalene-1,2-dione with ethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. One common method involves the use of a solvent such as ethanol, with the reaction mixture being heated to reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Ethylamino)naphthalene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Ethylamino)naphthalene-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Ethylamino)naphthalene-1,2-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species that can damage cellular structures. It can also interact with enzymes and proteins, inhibiting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Ethylamino)naphthalene-1,4-dione
  • 4-(Methylamino)naphthalene-1,2-dione
  • 4-(Ethylamino)naphthalene-1,4-dione

Uniqueness

4-(Ethylamino)naphthalene-1,2-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different redox properties and interaction profiles with biological targets, making it a compound of interest for further research .

Properties

CAS No.

57404-52-1

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

4-(ethylamino)naphthalene-1,2-dione

InChI

InChI=1S/C12H11NO2/c1-2-13-10-7-11(14)12(15)9-6-4-3-5-8(9)10/h3-7,13H,2H2,1H3

InChI Key

FSDPJIFZNXRVPK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=O)C(=O)C2=CC=CC=C21

Origin of Product

United States

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